4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
Description
4-(4-Hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 4-position with a 4-hydroxy-4-methylpiperidin-1-yl group and a carbaldehyde group at the 2-position. Piperidine derivatives are known for their biological relevance, particularly in medicinal chemistry, due to their ability to modulate solubility, bioavailability, and target interactions . The carbaldehyde group enables further functionalization, making it valuable in synthesizing Schiff bases, coordination polymers, or covalent organic frameworks (COFs) .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)2-4-12(5-3-11)9-6-10(7-13)15-8-9/h6-8,14H,2-5H2,1H3 |
InChI Key |
YHJFSNFNRQFZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis generally involves two key stages:
- Formation of the heterocyclic core, specifically the thiophene ring substituted with an aldehyde group.
- Attachment of the 4-hydroxy-4-methylpiperidine moiety to the thiophene ring.
Stepwise Synthetic Approach
Step 1: Synthesis of the Thiophene-2-carbaldehyde Core
The core structure, thiophene-2-carbaldehyde, can be synthesized via Hantzsch thiazole synthesis or Vilsmeier-Haack formylation :
- Vilsmeier-Haack formylation involves reacting thiophene derivatives with POCl₃ and DMF to introduce the aldehyde group selectively at the 2-position of thiophene.
Step 2: Preparation of the 4-Hydroxy-4-methylpiperidine
This heterocycle can be synthesized through:
- Cyclization of N-methyl-4-piperidone with hydroxylation steps to introduce the hydroxyl group at the 4-position.
- Alternatively, reduction of N-methyl-4-piperidone followed by hydroxylation.
Step 3: Coupling of the Heterocyclic Units
The key coupling involves nucleophilic substitution or addition:
- The amino group of the 4-hydroxy-4-methylpiperidine reacts with the aldehyde on the thiophene ring via Schiff base formation or reductive amination .
- Reaction conditions typically include mild acids or bases, with solvents such as ethanol or dichloromethane, under controlled temperatures (0–25°C).
Reaction Conditions Summary
| Reaction Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃, DMF | Dichloromethane | 0–25°C | Selective aldehyde formation at thiophene 2-position |
| Piperidine synthesis | N-methyl-4-piperidone | Ethanol | Reflux | Cyclization to form piperidine ring |
| Coupling | Aldehyde + amine | Ethanol or dichloromethane | Room temperature | Schiff base formation or reductive amination |
Industrial Production and Optimization
Large-scale production employs continuous flow synthesis to enhance yield and safety, with process optimization focusing on:
- Minimizing by-products.
- Using greener reagents (e.g., replacing POCl₃ with less hazardous alternatives).
- Implementing purification steps such as recrystallization or chromatography.
Reaction Data and Comparative Analysis
Notes on Synthesis Challenges and Optimization
- Selectivity : Achieving regioselective formylation on thiophene requires precise control of reaction conditions.
- Stereochemistry : The stereochemical configuration of the piperidine ring influences biological activity; stereoselective synthesis methods are under exploration.
- Yield Enhancement : Use of catalysts or alternative solvents can improve overall yields.
Supporting Research Findings
Research indicates that the synthesis of heterocyclic aldehydes like thiophene derivatives benefits from microwave-assisted reactions and green chemistry approaches to reduce environmental impact. For example:
- Microwave irradiation can accelerate formylation reactions, increasing yields and reducing reaction times.
- Solvent-free or aqueous-phase reactions are being developed for safer, more sustainable manufacturing.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃, DMF | High regioselectivity | Hazardous reagents |
| Cyclization of N-methyl-4-piperidone | N-methyl-4-piperidone | Simple, scalable | Stereochemical control |
| Multi-step coupling | Aldehyde + amine | Versatile | Moderate yields |
Chemical Reactions Analysis
Scientific Research Applications
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde with structurally related thiophene-2-carbaldehyde derivatives:
Notes:
- *Molecular weight estimated based on analog in (4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde, MW 225.31).
Structural and Electronic Comparisons
- Substituent Position : The position of substitution on the thiophene ring (C4 vs. C5) significantly impacts electronic properties. For example, DPAPTA (C5-substituted) exhibits strong aggregation-induced emission (AIE), whereas C4-substituted derivatives like the target compound may show altered conjugation pathways .
- Functional Groups: Piperidine vs. Aromatic Amines: The 4-hydroxy-4-methylpiperidine group in the target compound offers conformational flexibility and hydrogen-bonding capability, contrasting with rigid aromatic amines (e.g., diphenylamino in DPAPTA) that enhance π-π stacking in optoelectronic applications . Carbaldehyde Reactivity: All compounds share the carbaldehyde group, enabling condensation reactions. However, electron-donating groups (e.g., methoxy in ) increase aldehyde reactivity, while electron-withdrawing groups (e.g., bromo in ) reduce it .
Biological Activity
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and a piperidine moiety that may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and neuroprotective properties, supported by relevant data tables and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N1O1S1
- Molecular Weight : 225.32 g/mol
- Chemical Structure :
Antibacterial Activity
Recent studies have indicated that compounds related to thiophene derivatives exhibit significant antibacterial properties. For instance, a study on thiophene carboxamide analogues demonstrated high activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The minimum inhibitory concentration (MIC) values and zones of inhibition were measured, showing promising results for compounds similar to this compound.
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| 4a | 15 ± 2 | 20 |
| 4c | 13 ± 2 | 25 |
This data indicates that derivatives of the compound may serve as effective antibacterial agents, especially against resistant strains.
Neuroprotective Effects
The neuroprotective effects of compounds containing piperidine rings have been documented in various studies. The ability of these compounds to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's . Research indicates that piperidine derivatives can inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain—an essential mechanism in combating cognitive decline.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of several thiophene derivatives against clinical isolates of E. coli. The study utilized agar well diffusion methods to determine the effectiveness of various concentrations of the compounds. Results highlighted that compounds structurally similar to this compound exhibited significant antibacterial activity, particularly at higher concentrations.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, piperidine derivatives were tested for their ability to improve cognitive function. The results indicated that these compounds could potentially reverse memory deficits induced by scopolamine, suggesting their role in enhancing cholinergic transmission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
